Tridecanal, with the chemical formula C₁₃H₂₆O, is classified as a long-chain fatty aldehyde. It consists of a tridecane backbone where two hydrogen atoms on the terminal carbon are replaced by an oxo group, making it a saturated fatty aldehyde. Tridecanal appears as a colorless to light yellow liquid and possesses a distinctive fresh, clean, aldehydic, soapy, and slightly citrus-like odor. It is practically insoluble in water but soluble in alcohols . This compound is primarily found in natural sources such as coriander, citrus fruits, and various herbs, contributing to its potential as a biomarker for dietary intake .
Tridecanal's mechanism of action is primarily related to its role as a flavor and fragrance agent. It interacts with olfactory receptors in the nose, triggering specific odor sensations. The specific odor profile of tridecanal (described as sweet, aldehydic, and citrusy) depends on its interaction with these receptors.
In some plants, tridecanal might play a role in attracting pollinators or repelling herbivores, but more research is needed to understand its specific ecological function.
Tridecanal has been studied for its biological activities, particularly its role in lipid metabolism. It acts as a model compound for nonradioactive assays that measure the activity of enzymes such as 2-hydroxyacyl-CoA lyase and sphingosine-1-phosphate lyase. These enzymes are crucial for the breakdown of branched-chain fatty acids and sphingolipids, respectively. By influencing these pathways, tridecanal may affect various cellular processes related to lipid metabolism .
Several methods exist for synthesizing tridecanal:
Tridecanal has diverse applications across various fields:
Tridecanal shares similarities with other long-chain fatty aldehydes but exhibits unique characteristics due to its specific chain length and functional group placement. Below are some similar compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Dodecanal | C₁₂H₂₄O | One carbon shorter; used in flavorings |
| Tetradecanal | C₁₄H₂₈O | One carbon longer; found in various oils |
| Hexadecanal | C₁₆H₃₂O | Longer chain; contributes to waxy textures |
| Octadecanal | C₁₈H₃₆O | Longest chain; used in industrial applications |
Tridecanal's distinct chain length (thirteen carbons) sets it apart from these compounds, influencing its solubility, boiling point, and reactivity patterns . The unique properties of tridecanal make it particularly valuable in both biological research and industrial applications.
Tridecanal, systematically named tridecan-1-al, belongs to the fatty aldehyde family. Its linear structure consists of a 13-carbon chain terminating in an aldehyde functional group (-CHO). The molecular formula C₁₃H₂₆O corresponds to a saturated hydrocarbon backbone, contributing to its hydrophobic nature.
The compound’s low volatility and stability under standard conditions make it suitable for prolonged use in fragrance formulations.
Corrosive;Irritant;Environmental Hazard